

molecular structure of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,7-Dibromophenanthrene**

Cat. No.: **B122447**

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the molecular structure of **2,7-Dibromophenanthrene**, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, a proposed synthetic route, and predicted structural and spectroscopic data.

Molecular Identity and Properties

2,7-Dibromophenanthrene is a halogenated derivative of the polycyclic aromatic hydrocarbon, phenanthrene. The introduction of two bromine atoms onto the phenanthrene backbone significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of **2,7-Dibromophenanthrene**

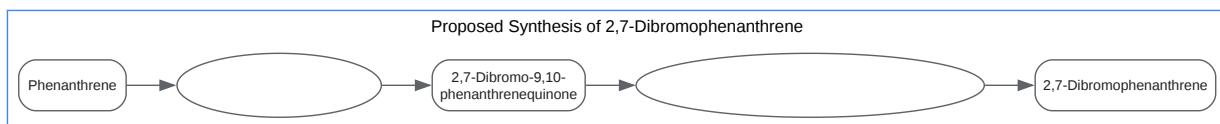
Property	Value	Source
IUPAC Name	2,7-dibromophenanthrene	PubChem
CAS Number	62325-30-8	Santa Cruz Biotechnology[1]
Chemical Formula	C ₁₄ H ₈ Br ₂	PubChem[2]
Molecular Weight	336.02 g/mol	PubChem[2]
Canonical SMILES	C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br	PubChem[2]
InChI Key	NGDWMVTZPZDKPM-UHFFFAOYSA-N	PubChem[2]

```
digraph "2_7_Dibromophenanthrene_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];
C7 [label="C", pos="2.6,1.5!"];
C8 [label="C", pos="3.9,0.75!"];
C9 [label="C", pos="3.9,-0.75!"];
C10 [label="C", pos="2.6,-1.5!"];
C11 [label="C", pos="-2.6,-1.5!"];
C12 [label="C", pos="-3.9,-0.75!"];
C13 [label="C", pos="-3.9,0.75!"];
C14 [label="C", pos="-2.6,1.5!"];
Br1 [label="Br", pos="-5.2,-1.5!"];
Br2 [label="Br", pos="5.2,1.5!"];
H1 [label="H", pos="-0.7,2.2!"];
H2 [label="H", pos="-2.0,2.2!"];
H3 [label="H", pos="-4.6,1.2!"];
H4 [label="H", pos="4.6,-1.2!"];
H5 [label="H", pos="2.0,-2.2!"];
H6 [label="H", pos="0.7,-2.2!"];
H7 [label="H", pos="-4.6,-0.1!"];
H8 [label="H", pos="4.6,0.1!"];

C1 -- C2 [style=solid];
C2 -- C3 [style=solid];
C3 -- C4 [style=solid];
C4 -- C5 [style=solid];
```

```
C5 -- C6 [style=solid];
C6 -- C1 [style=solid];
C6 -- C7 [style=solid];
C7 -- C8 [style=solid];
C8 -- C9 [style=solid];
C9 -- C10 [style=solid];
C10 -- C5 [style=solid];
C2 -- C14 [style=solid];
C14 -- C13 [style=solid];
C13 -- C12 [style=solid];
C12 -- C11 [style=solid];
C11 -- C3 [style=solid];
C12 -- Br1 [style=solid];
C7 -- Br2 [style=solid];
C1 -- H1[style=solid];
C14 -- H2[style=solid];
C13 -- H3[style=solid];
C8 -- H8 [style=solid];
C9 -- H4[style=solid];
C10 -- H5[style=solid];
C4 -- H6[style=solid];
C11 -- H7 [style=solid];


C1 -- C6 [style=dashed];
C2 -- C3 [style=dashed];
C4 -- C5 [style=dashed];
C7 -- C8 [style=dashed];
C9 -- C10 [style=dashed];
C11 -- C12 [style=dashed];
C13 -- C14 [style=dashed];

}
```

Caption: Molecular structure of **2,7-Dibromophenanthrene**.

Synthesis

An established experimental protocol for the direct synthesis of **2,7-Dibromophenanthrene** is not readily available in the literature. However, a plausible synthetic route can be adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone. The proposed synthesis involves two main steps: the bromination of phenanthrene to yield the dibrominated quinone, followed by a reduction to remove the carbonyl groups.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,7-Dibromophenanthrene**.

Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

- **Bromination:** To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours to facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.
- **Reduction:** The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.
- **Purification:** The final product, **2,7-Dibromophenanthrene**, is then purified using column chromatography or recrystallization to yield the pure compound.

Structural Analysis (Predicted)

Direct experimental crystallographic data for **2,7-Dibromophenanthrene** is not currently available. However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is

anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for **2,7-Dibromophenanthrene**

Bond/Angle	Predicted Value
C-C (aromatic)	~ 1.39 - 1.42 Å
C-H	~ 1.09 Å
C-Br	~ 1.90 Å
C-C-C (in ring)	~ 120°
C-C-H	~ 120°
C-C-Br	~ 120°

Note: These are theoretical values based on standard bond lengths and angles in aromatic systems and related brominated compounds.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for **2,7-Dibromophenanthrene** is not readily available. The following are predicted spectroscopic characteristics based on the analysis of phenanthrene and other substituted derivatives.

NMR Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **2,7-Dibromophenanthrene** (in CDCl₃)

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
H-1, H-8	7.6 - 7.8	-
H-3, H-6	7.8 - 8.0	-
H-4, H-5	7.5 - 7.7	-
H-9, H-10	8.5 - 8.7	-
C-1, C-8	-	127 - 129
C-2, C-7	-	121 - 123 (C-Br)
C-3, C-6	-	129 - 131
C-4, C-5	-	126 - 128
C-4a, C-4b	-	130 - 132
C-8a, C-10a	-	131 - 133
C-9, C-10	-	123 - 125

Note: Predicted shifts are based on the known spectrum of phenanthrene and the expected deshielding effects of the bromine atoms.

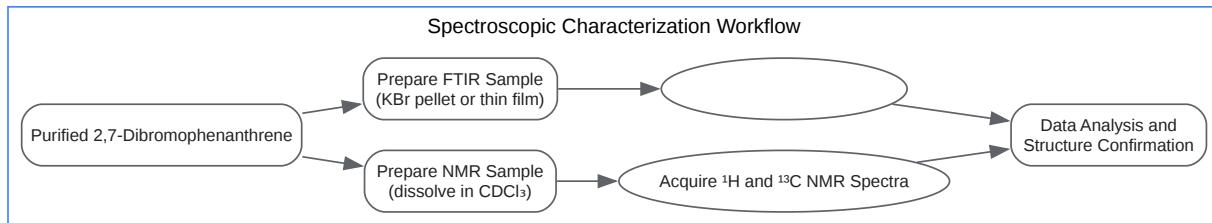

FTIR Spectroscopy

Table 4: Predicted Key Infrared Absorption Bands for 2,7-Dibromophenanthrene

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3100 - 3000	Aromatic C-H stretch	Medium-Weak
1600 - 1450	Aromatic C=C stretch	Medium-Strong
1250 - 1000	In-plane C-H bend	Medium
900 - 675	Out-of-plane C-H bend	Strong
600 - 500	C-Br stretch	Medium-Strong

Experimental Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of synthesized **2,7-Dibromophenanthrene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,7-Dibromophenanthrene**.

NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2,7-Dibromophenanthrene** in about 0.6 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).

FTIR Spectroscopy Protocol:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 4,5-di-bromo-phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4,5-dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 2,7-Dibromophenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122447#molecular-structure-of-2-7-dibromophenanthrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com